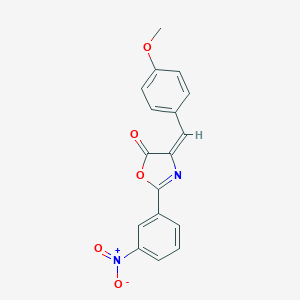
2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as NBO, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. NBO belongs to the family of oxazolone compounds and has a unique structure that makes it an attractive candidate for various research studies.
Mecanismo De Acción
The mechanism of action of 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but several studies have suggested that it exerts its anti-cancer activity by inhibiting the activity of various enzymes involved in cancer cell proliferation and survival. 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of topoisomerase II, which is an enzyme that plays a critical role in DNA replication and repair. Inhibition of topoisomerase II leads to DNA damage and cell death.
Biochemical and Physiological Effects:
2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have several biochemical and physiological effects. It has been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to have neuroprotective activity by protecting neurons from oxidative stress-induced cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its high potency and specificity towards cancer cells. 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit minimal toxicity towards normal cells, making it an attractive candidate for cancer therapy. However, one of the limitations of using 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.
Direcciones Futuras
Several future directions for 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one research can be identified. One potential direction is to explore the use of 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one in combination with other anti-cancer drugs to enhance its efficacy and reduce the risk of drug resistance. Another direction is to investigate the potential of 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one in other disease areas, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one and to identify potential molecular targets for cancer therapy.
Conclusion:
In conclusion, 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic compound with a unique structure that has gained significant attention in recent years due to its potential applications in scientific research. 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its anti-cancer activity, and several studies have reported its potential use in other disease areas. 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has several advantages and limitations for lab experiments, and several future directions for research can be identified. Overall, 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a promising candidate for various scientific research studies, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a multi-step process that involves the reaction of 2-nitrobenzaldehyde with 4-methoxybenzylamine to form Schiff's base, followed by the reaction of the Schiff's base with chloroacetyl chloride to yield 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one. The synthesis of 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a well-established method, and several modifications have been reported in the literature.
Aplicaciones Científicas De Investigación
2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications of 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is in the field of cancer research. Several studies have reported that 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is a key mechanism for programmed cell death.
Propiedades
Nombre del producto |
2-{3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one |
|---|---|
Fórmula molecular |
C17H12N2O5 |
Peso molecular |
324.29 g/mol |
Nombre IUPAC |
(4E)-4-[(4-methoxyphenyl)methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12N2O5/c1-23-14-7-5-11(6-8-14)9-15-17(20)24-16(18-15)12-3-2-4-13(10-12)19(21)22/h2-10H,1H3/b15-9+ |
Clave InChI |
DXIJPQUYRDSLOL-OQLLNIDSSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]pyridine-4-carbohydrazide](/img/structure/B273824.png)
![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-4-nitrobenzohydrazide](/img/structure/B273825.png)
![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]naphthalene-1-carbohydrazide](/img/structure/B273826.png)

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B273830.png)

![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273836.png)
![4-chloro-N'-[1-methyl-3-(4-morpholinyl)-3-oxopropylidene]benzohydrazide](/img/structure/B273840.png)
![N-(4-iodophenyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B273841.png)
![3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B273843.png)
![2-[(4-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B273845.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273848.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273849.png)
